molecular formula C9H10N2O2S B13881621 (5-Formyl-2-methoxyphenyl)thiourea

(5-Formyl-2-methoxyphenyl)thiourea

Cat. No.: B13881621
M. Wt: 210.26 g/mol
InChI Key: MXVXWPQLGSNMCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Formyl-2-methoxyphenyl)thiourea is an organosulfur compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound consists of a thiourea moiety attached to a phenyl ring substituted with a formyl group at the 5-position and a methoxy group at the 2-position. The presence of these functional groups imparts distinct chemical properties to the compound, making it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Formyl-2-methoxyphenyl)thiourea typically involves the reaction of 5-formyl-2-methoxyaniline with thiocyanate or isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography techniques.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (5-Formyl-2-methoxyphenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: 5-Carboxy-2-methoxyphenylthiourea.

    Reduction: 5-Hydroxymethyl-2-methoxyphenylthiourea.

    Substitution: Various substituted thiourea derivatives depending on the nucleophile used.

Scientific Research Applications

(5-Formyl-2-methoxyphenyl)thiourea has found applications in several scientific research areas, including:

    Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of novel materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of (5-Formyl-2-methoxyphenyl)thiourea involves its interaction with specific molecular targets and pathways. The thiourea moiety can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the formyl and methoxy groups can modulate the compound’s reactivity and binding affinity. These interactions can lead to the inhibition or activation of enzymes, receptors, or other biomolecules, resulting in various biological effects.

Comparison with Similar Compounds

    5-Formyl-2-methoxyphenylboronic Acid: Shares the formyl and methoxy substitutions but differs in the presence of a boronic acid group instead of a thiourea moiety.

    5-Bromo-4-formyl-2-methoxyphenyl Acetate: Similar in having a formyl and methoxy group but includes a bromo and acetate group instead of thiourea.

Uniqueness: (5-Formyl-2-methoxyphenyl)thiourea is unique due to the presence of the thiourea moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H10N2O2S

Molecular Weight

210.26 g/mol

IUPAC Name

(5-formyl-2-methoxyphenyl)thiourea

InChI

InChI=1S/C9H10N2O2S/c1-13-8-3-2-6(5-12)4-7(8)11-9(10)14/h2-5H,1H3,(H3,10,11,14)

InChI Key

MXVXWPQLGSNMCO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C=O)NC(=S)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.